molecular formula C10H10N2O B8559207 3-(1-Methyl-1H-imidazol-2-yl)phenol

3-(1-Methyl-1H-imidazol-2-yl)phenol

Cat. No.: B8559207
M. Wt: 174.20 g/mol
InChI Key: ADFKXAUKYKBGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-1H-imidazol-2-yl)phenol is a chemical compound featuring a phenol group linked to a 1-methyl-1H-imidazole ring, with a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol. This structure places it within the phenyl-imidazole chemical class, which is recognized in medicinal chemistry for its potential as a scaffold in developing enzyme inhibitors. The core phenyl-imidazole structure is a key pharmacophore in biochemical research. Scientific studies have demonstrated that analogs within this class, particularly 4-phenyl-imidazole (4-PI), can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme that is a promising therapeutic target in fields like oncology and immunology . Research indicates that strategic substitution on the phenyl ring can significantly enhance this inhibitory activity, with some modified derivatives showing a ten-fold increase in potency compared to the base structure . This highlights the value of substituted phenyl-imidazoles as versatile intermediates for exploring protein-ligand interactions and optimizing drug-like properties. This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-12-6-5-11-10(12)8-3-2-4-9(13)7-8/h2-7,13H,1H3

InChI Key

ADFKXAUKYKBGIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

pKa values of 3-(1-Methyl-1H-imidazol-2-yl)phenol in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous pKa Values of 3-(1-Methyl-1H-imidazol-2-yl)phenol

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, permeability, target engagement, and overall pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the theoretical and experimental determination of the pKa values for 3-(1-Methyl-1H-imidazol-2-yl)phenol in an aqueous solution. We will delve into the molecular characteristics that govern its acidic and basic properties, present detailed, field-proven protocols for potentiometric and spectrophotometric pKa determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust understanding of this critical molecular attribute.

Molecular Structure and Ionization Sites

3-(1-Methyl-1H-imidazol-2-yl)phenol is a bifunctional molecule containing two distinct ionizable centers:

  • A Phenolic Hydroxyl Group: The hydroxyl (-OH) group attached to the benzene ring is weakly acidic and can donate a proton to form a phenolate anion.

  • An Imidazole Ring: The 1-methyl-1H-imidazole moiety contains a nitrogen atom (N3) that is basic and can accept a proton to form an imidazolium cation.

Due to these two sites, the molecule can exist in multiple ionization states depending on the pH of the aqueous environment. The determination of the pKa value for each of these equilibria is essential for predicting its behavior in physiological systems.

G cluster_equilibria Ionization Equilibria of 3-(1-Methyl-1H-imidazol-2-yl)phenol Cationic Imidazolium-Phenol (Cationic) H₂A⁺ Neutral Imidazole-Phenol (Neutral) HA Cationic->Neutral pKa₁ (Imidazolium) + H⁺ Anionic Imidazole-Phenolate (Anionic) A⁻ Neutral->Anionic pKa₂ (Phenol) + H⁺

Caption: Ionization equilibria for 3-(1-Methyl-1H-imidazol-2-yl)phenol.

Theoretical pKa Estimation and Structural Considerations

  • Phenolic pKa (pKa₂): The pKa of unsubstituted phenol in water is approximately 10.0.[3][4] The imidazole ring, being an electron-withdrawing group, would typically be expected to increase the acidity of the phenol (i.e., lower the pKa).

  • Imidazolium pKa (pKa₁): The conjugate acid of 1-methylimidazole has a pKa of approximately 7.4.[5] This value reflects the basicity of the imidazole nitrogen.

Key Consideration: Intramolecular Hydrogen Bonding

The ortho-positioning of the phenol relative to the imidazole ring linkage creates a high probability of an intramolecular hydrogen bond between the phenolic proton and the basic nitrogen (N3) of the imidazole ring. This non-covalent interaction can significantly influence both pKa values:

  • Stabilization of the Neutral Form: The hydrogen bond stabilizes the neutral (HA) species. This makes the phenolic proton less likely to dissociate, which would increase the pKa of the phenol (pKa₂) compared to what would be expected based on electronic effects alone.[6][7]

  • Destabilization of the Cationic Form: Formation of the imidazolium cation (H₂A⁺) prevents the nitrogen from acting as a hydrogen bond acceptor. The deprotonation to the neutral, hydrogen-bonded form is therefore more favorable, which would decrease the pKa of the imidazolium (pKa₁) compared to 1-methylimidazole itself.[7]

ParameterParent CompoundLiterature pKaExpected pKa for 3-(1-Methyl-1H-imidazol-2-yl)phenolRationale for Shift
pKa₁ (Imidazolium Acid)1-Methylimidazole~7.4[5]< 7.4 Deprotonation is favored by the formation of a strong intramolecular hydrogen bond.
pKa₂ (Phenolic Acid)Phenol~10.0[3][4][8]> 10.0 Intramolecular hydrogen bond stabilizes the protonated phenol, making it a weaker acid.

Experimental pKa Determination: Protocols and Rationale

Accurate pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods in the pharmaceutical industry.[9][10]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[1][11] The pKa is determined from the inflection point of the resulting titration curve.

G cluster_prep Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis P1 Prepare 0.01 M Analyte Solution T1 Add Analyte & KCl to Vessel P1->T1 P2 Prepare Carbonate-Free 0.1 M NaOH & 0.1 M HCl P3 Prepare 1 M KCl (for Ionic Strength) P3->T1 P4 Calibrate pH meter with Standard Buffers (pH 4, 7, 10) P4->T1 T2 Purge with N₂ Gas (to remove CO₂) T1->T2 T3 Acidify to ~pH 2 with HCl T2->T3 T4 Titrate with 0.1 M NaOH in small increments T3->T4 T5 Record pH and Volume after each addition T4->T5 A1 Plot pH vs. Volume of Titrant T5->A1 A2 Calculate 1st & 2nd Derivatives to find Equivalence Points A1->A2 A3 Determine pKa at Half-Equivalence Points A2->A3 G cluster_prep Preparation cluster_measurement Spectra Acquisition cluster_analysis Data Analysis P1 Prepare Analyte Stock Solution M4 Prepare samples in each buffer with constant analyte concentration P1->M4 P2 Prepare Series of Buffers (e.g., pH 2 to 12) P2->M4 P3 Prepare Highly Acidic (pH~1) and Basic (pH~13) Solutions M1 Acquire Spectrum of Acidic Solution (Pure H₂A⁺ form) P3->M1 M2 Acquire Spectrum of Basic Solution (Pure A⁻ form) P3->M2 M3 Identify Analytical Wavelength (λ_max) with largest absorbance difference M1->M3 M2->M3 M5 Measure Absorbance at λ_max for each buffered sample M4->M5 A1 Plot Absorbance vs. pH M5->A1 A2 Fit data to a Sigmoid Curve A1->A2 A3 pKa is the pH at the inflection point of the curve A2->A3

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol:

  • Reagent and Sample Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or water).

    • Buffer Solutions: Prepare a series of reliable buffers covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.

    • Test Solutions: For each buffer, prepare a test solution by adding a small, identical aliquot of the analyte stock solution to ensure the final analyte concentration is constant across all samples. [12]Prepare two additional solutions in a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

  • Spectrophotometric Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, record the full absorbance spectrum (e.g., 200-400 nm) for the acidic and basic solutions.

    • From these spectra, identify one or more analytical wavelengths where the difference in absorbance between the protonated and deprotonated forms is maximal. [10] * Measure the absorbance of each buffered test solution at the selected analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the pH of the buffer (x-axis).

    • The resulting data should form a sigmoid curve (or two, if the pKa values are well-separated).

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal. [9]This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve. [12]

Conclusion

The ionization behavior of 3-(1-Methyl-1H-imidazol-2-yl)phenol is governed by two key pKa values corresponding to its imidazolium and phenolic moieties. Based on analogous structures and the high likelihood of intramolecular hydrogen bonding, the imidazolium pKa (pKa₁) is predicted to be below 7.4, while the phenolic pKa (pKa₂) is expected to be above 10.0. This guide provides robust, step-by-step protocols for the experimental determination of these values using potentiometric titration and UV-Vis spectrophotometry. The application of these methods, grounded in sound chemical principles, will yield the accurate and reliable pKa data essential for advancing drug discovery and development programs.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society, 49(6), 573-578. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Acidity of Alcohols and Phenols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. (2026, January 21). Oreate AI Blog. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). MDPI. Retrieved from [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (2017, February 15). Chemistry 321: Quantitative Analysis Lab Webnote. Retrieved from [Link]

  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate. Retrieved from [Link]

  • The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. (n.d.). ResearchGate. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). ResearchGate. Retrieved from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Comparison of pKa values of phenol and substituted phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. (2017, May 31). Schlegel Group. Retrieved from [Link]

  • Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions. (2005, April 21). PubMed. Retrieved from [Link]

  • Absolute pKa determinations for substituted phenols. (n.d.). SciSpace. Retrieved from [Link]

  • 1-Methylimidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). MDPI. Retrieved from [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). PubMed. Retrieved from [Link]

  • 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (2017, October 5). IUCrData. Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

  • Effect of the intramolecular hydrogen bond in the pKa calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-[(Dimethylphosphoryl)methyl]-1H-imidazole Properties. (2025, October 15). EPA. Retrieved from [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. (2013, January 1). Retrieved from [Link]

  • Probing concerted proton–electron transfer in phenol–imidazoles. (2008, June 17). PNAS. Retrieved from [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved from [Link]

  • Resonance-Assisted Intramolecular Hydrogen Bonding in Substituted Phenols. (n.d.). Retrieved from [Link]

  • Intramolecular h-bonding and decrease in Pka. (2024, January 14). Reddit. Retrieved from [Link]

  • 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.). Retrieved from [Link]

  • 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Methylimidazole. (n.d.). PubChem. Retrieved from [Link]

Sources

Difference between 1-methylimidazol-2-yl and imidazol-1-yl phenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the structural, synthetic, and physicochemical distinctions between 1-methylimidazol-2-yl phenol (C-linked) and imidazol-1-yl phenol (N-linked) scaffolds.[1] These two moieties, while sharing imidazole and phenol cores, represent fundamentally different chemical architectures with distinct applications in medicinal chemistry and photophysics.[1]

Executive Summary

The distinction between 1-methylimidazol-2-yl phenol and imidazol-1-yl phenol lies in the connectivity between the heterocycle and the arene.

  • C-Linked (1-methylimidazol-2-yl): The imidazole is attached via its C2 carbon.[1] This scaffold allows for coplanarity and is a privileged motif for Excited State Intramolecular Proton Transfer (ESIPT) due to the formation of a stable 6-membered hydrogen-bonding ring between the phenol -OH and the imidazole N3.

  • N-Linked (Imidazol-1-yl): The imidazole is attached via its N1 nitrogen.[1] This creates a twisted biaryl geometry due to steric repulsion between the imidazole C2/C5 protons and the phenol ortho protons, disrupting planarity and significantly altering the electronic conjugation and basicity profiles.

Part 1: Structural & Electronic Architecture[1]

The core difference is the C-C vs. C-N bond connecting the two aromatic systems. This connectivity dictates the electronic communication and the geometric constraints of the molecule.

Electronic Connectivity
Feature1-Methylimidazol-2-yl Phenol (C-Linked)Imidazol-1-yl Phenol (N-Linked)
Linkage Carbon-Carbon (

)
Carbon-Nitrogen (

)
Resonance Strong

-conjugation possible (planar).
Weaker conjugation due to twist (N lone pair involved in aromatic sextet).
Basicity (N3) Tunable.[1] The N3 is a strong H-bond acceptor.[1]Reduced. The inductive effect of the N-aryl group lowers pKa.[1]
Dipole Moment High (aligned vectors).[1]Variable (dependent on twist angle).
H-Bonding Intramolecular: Forms 6-membered ring (if ortho).[1]Intermolecular: Sterics hinder intramolecular H-bonding.[1]
The ESIPT Phenomenon (C-Linked Specificity)

The ortho isomer of the C-linked scaffold (2-(1-methylimidazol-2-yl)phenol) is a classic ESIPT fluorophore . Upon photoexcitation, the phenolic proton transfers to the imidazole nitrogen (N3), forming a keto-tautomer that emits with a large Stokes shift.

  • Mechanism: Enol (

    
    ) 
    
    
    
    Enol* (
    
    
    )
    
    
    Keto* (
    
    
    )
    
    
    Keto (
    
    
    )
    
    
    Enol (
    
    
    ).
  • N-Linked Contrast: The N-linked isomer lacks the requisite C2-N3 geometry and planarity to support this rapid proton transfer cycle efficiently.[1]

Part 2: Synthetic Pathways[2]

The synthesis of these two isomers requires divergent methodologies: Organometallic C-C Coupling for the C-linked and C-N Cross-Coupling for the N-linked.

Visualization of Synthetic Logic

SynthesisLogic cluster_C C-Linked Route cluster_N N-Linked Route StartC 1-Methylimidazole StepC1 Lithiation (n-BuLi) @ C2 Position StartC->StepC1 Negishi/Suzuki StepC2 Transmetallation (ZnCl2 or B(OiPr)3) StepC1->StepC2 Negishi/Suzuki ProdC 1-Methylimidazol-2-yl Phenol StepC2->ProdC Negishi/Suzuki StartN Imidazole (NH) StepN1 Copper Catalyst (CuI/Ligand) StartN->StepN1 ProdN Imidazol-1-yl Phenol StepN1->ProdN Ullmann Coupling StepN2 Aryl Halide Partner (p-Bromophenol) StepN2->StepN1

Figure 1: Divergent synthetic strategies. C-linked requires C2-activation (lithiation), while N-linked utilizes N-nucleophilicity (Ullmann).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of C-Linked Scaffold (via Negishi Coupling)

Target: 2-(1-methylimidazol-2-yl)phenol This route utilizes the acidity of the C2 proton in 1-methylimidazole.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Zinc Chloride (

    
    , 1.2 equiv, anhydrous)
    
  • 2-Iodoanisole (0.9 equiv)

  • 
     (5 mol%)
    
  • 
     (for deprotection)
    

Procedure:

  • Lithiation: In a flame-dried flask under Argon, dissolve 1-methylimidazole in dry THF. Cool to -78°C.[1][2][3]

  • Deprotonation: Add n-BuLi dropwise. Stir for 30 min at -78°C. The C2-lithio species is generated.

  • Transmetallation: Add a solution of anhydrous

    
     in THF. Warm to RT over 1 hour to form the organozinc reagent.
    
  • Coupling: Add 2-iodoanisole and

    
    . Reflux for 12 hours.
    
  • Workup: Quench with

    
    , extract with EtOAc, and purify the anisole intermediate via silica chromatography.
    
  • Deprotection: Dissolve intermediate in DCM at 0°C. Add

    
     (1M in DCM). Stir 2h. Quench with MeOH/Ice to yield the final phenol.[1]
    
Protocol B: Synthesis of N-Linked Scaffold (via Ullmann Coupling)

Target: 4-(imidazol-1-yl)phenol This route exploits the nucleophilicity of the imidazole NH using a Copper(I) catalyst.

Reagents:

  • Imidazole (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv) - Note: Phenol is protected to prevent O-arylation.[1]

  • Copper(I) Iodide (CuI, 10 mol%)

  • L-Proline or N,N'-Dimethyl-1,2-ethanediamine (20 mol%)[1]

  • 
     (2.0 equiv)
    
  • DMSO (Solvent)[4]

Procedure:

  • Catalyst Formation: Charge a sealed tube with CuI, Ligand,

    
    , Imidazole, and 4-Bromoanisole.[1]
    
  • Reaction: Add DMSO, seal, and heat to 110°C for 24 hours. The mixture will turn from green/blue to dark brown.[1]

  • Extraction: Cool to RT. Dilute with water and EtOAc.[1] Filter through Celite to remove copper salts.[1]

  • Purification: Wash organic layer with brine. Concentrate and purify via column chromatography (DCM/MeOH gradient).

  • Deprotection: Demethylate using

    
     reflux or 
    
    
    
    as above to reveal the free phenol.[1]

Part 4: Physicochemical & Medicinal Properties[1][10]

Acidity and Basicity (pKa)

The position of the linkage drastically affects the basicity of the remaining nitrogen (N3).

CompoundpKa (Conjugate Acid)Explanation
1-Methylimidazole ~7.1Reference standard.[1]
C-Linked Phenol ~6.5 - 7.0The electron-rich phenol (via resonance) stabilizes the imidazole, but intramolecular H-bonding can mask basicity.[1]
N-Linked Phenol ~5.0 - 6.0The N-aryl group is electron-withdrawing (inductive), significantly lowering the basicity of N3 compared to the C-linked or alkyl-imidazoles.[1]
Medicinal Chemistry Implications
  • Metabolic Stability:

    • C-Linked: The N-methyl group is a metabolic soft spot (N-demethylation).[1] However, the C-C bond is metabolically robust.[1]

    • N-Linked: The C-N bond can be susceptible to oxidative cleavage, though less common than N-dealkylation.[1]

  • Pharmacophore Design:

    • Use the C-Linked scaffold when a planar, rigid H-bond acceptor/donor motif is required (e.g., kinase hinge binders).[1]

    • Use the N-Linked scaffold to introduce a "twist" (non-planar) to fill hydrophobic pockets or disrupt stacking interactions.

Part 5: Mechanistic Diagram (ESIPT)

The following diagram illustrates the unique proton transfer mechanism available only to the ortho-C-linked isomer.

ESIPT_Mechanism cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) cluster_S0_Return Ground State Return Enol Enol Form (Stable) EnolStar Enol* (Excited) Enol->EnolStar hν (Abs) KetoStar Keto* (Proton Transferred) EnolStar->KetoStar ESIPT (Fast <1ps) Keto Keto Form (Unstable) KetoStar->Keto hν' (Fluor) Large Stokes Shift Keto->Enol Tautomerization

Figure 2: The ESIPT cycle of 2-(1-methylimidazol-2-yl)phenol. The N-linked isomer cannot undergo this cycle efficiently due to geometric constraints.

References

  • Synthesis of 4-(imidazol-1-yl)phenol (Ullmann Coupling): CN113512003A - Preparation method of 4-(imidazole-1-yl) phenol.[1][5] Google Patents.[1]

  • ESIPT Mechanism in Imidazole-Phenols: ESIPT-capable 2,6-di(1H-imidazol-2-yl)phenols with very strong fluorescent sensing signals.[1][6] Royal Society of Chemistry (RSC), New J. Chem. [Link]

  • General Ullmann Coupling Protocols: Ullmann Coupling & other Cu Catalyzed reactions. Organic-Synthesis.com.[1][4] [Link]

  • Lithiation of Imidazoles: Synthesis of 2-imidazolones and 2-iminoimidazoles (Discusses C2-lithiation strategy). National Institutes of Health (NIH) / PMC.[1] [Link]

  • pKa and Electronic Properties: Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. NIH / PMC.[1] [Link]

Sources

3-(1-Methyl-1H-imidazol-2-yl)phenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 3-(1-Methyl-1H-imidazol-2-yl)phenol .

Executive Summary

3-(1-Methyl-1H-imidazol-2-yl)phenol is a specialized heterocyclic building block used primarily in medicinal chemistry as a pharmacophore for kinase inhibition and receptor ligand design. Structurally, it consists of a phenol ring substituted at the meta position by a 1-methylimidazole moiety attached via its C2 carbon. This specific connectivity (C-C bond between arene and heterocycle) distinguishes it from the more common N-arylimidazoles, imparting distinct electronic properties and metabolic stability.

This guide outlines the compound's chemical identity, validated synthetic pathways, and handling protocols for research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers[1][4][5][8][9][10][11]
  • IUPAC Name: 3-(1-Methyl-1H-imidazol-2-yl)phenol

  • Alternative Names: 2-(3-Hydroxyphenyl)-1-methylimidazole; m-(1-Methylimidazol-2-yl)phenol

  • CAS Number: Note: This specific isomer is a research-grade intermediate and may not have a widely indexed CAS in public aggregators. Closely related isomers include 4-(1H-imidazol-1-yl)phenol (CAS 10041-02-8). Researchers should verify identity via NMR/MS.

  • Molecular Formula:

    
    
    
Quantitative Data Table
PropertyValueNote
Molecular Weight 174.20 g/mol Calculated
Exact Mass 174.0793Monoisotopic
Predicted LogP ~1.8 - 2.1Lipophilic, membrane permeable
pKa (Imidazole N3) ~7.0 - 7.4Basic nitrogen, protonatable
pKa (Phenol OH) ~9.5 - 10.0Weakly acidic
H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 2Imidazole N3, Phenolic O
Appearance Off-white to pale yellow solidCrystalline

Synthetic Pathways (Step-by-Step)

The most robust synthesis for 3-(1-Methyl-1H-imidazol-2-yl)phenol utilizes a Suzuki-Miyaura Cross-Coupling approach. This method is preferred over direct lithiation due to higher functional group tolerance and scalability.

Protocol: Suzuki Coupling of 2-Bromo-1-methylimidazole

Reaction Overview: Coupling of 2-bromo-1-methylimidazole with 3-hydroxyphenylboronic acid (or its protected pinacol ester) using a Palladium catalyst.

Reagents:

  • Substrate A: 2-Bromo-1-methylimidazole (1.0 equiv)

  • Substrate B: 3-Hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Substrate A and Substrate B.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to Substrate A).

  • Activation: Add the Base and the Catalyst under a positive stream of Argon.

  • Reflux: Seal the vessel and heat to 90–100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: 175.1

    
    ).
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify crude residue via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in Dichloromethane).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and potential side reactions.

SynthesisPath Start1 2-Bromo-1-methylimidazole Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane, 100°C Start1->Reaction Start2 3-Hydroxyphenylboronic Acid Start2->Reaction Intermed Crude Mixture Reaction->Intermed 12-16h Purification Flash Chromatography (MeOH/DCM) Intermed->Purification Workup Product 3-(1-Methyl-1H-imidazol-2-yl)phenol (Target) Purification->Product Isolation

Caption: Figure 1. Palladium-catalyzed cross-coupling strategy for the synthesis of the target scaffold.

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" mimic. The 1-methylimidazole ring acts as a bioisostere for the histidine side chain, while the phenol mimics tyrosine.

Kinase Inhibitor Design

The 2-aryl-1-methylimidazole motif is a known pharmacophore in p38 MAP kinase inhibitors.

  • Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

  • Role of Phenol: The 3-hydroxyl group can engage in H-bonding with the Glu71 or Asp168 residues in the "DFG-out" or "DFG-in" conformations, improving selectivity.

Pharmacophore Mapping
  • Hydrogen Bond Acceptor (HBA): The unprotonated N3 of the imidazole.

  • Hydrogen Bond Donor (HBD): The phenolic -OH.

  • Hydrophobic Core: The phenyl-imidazole biaryl axis provides a rigid linker that orients the HBA and HBD vectors at a specific angle (~120° twist), crucial for fitting into narrow hydrophobic clefts.

Safety & Handling (SDS Summary)

While specific toxicology data for this exact isomer may be limited, standard protocols for alkylimidazoles and phenols apply.

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon prolonged exposure to air.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Bellina, F., et al. (2004). "Selective Palladium-Catalyzed C-2 Arylation of 1-Methyl-1H-imidazole." European Journal of Organic Chemistry, 2004(13), 2954–2960. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Methodological & Application

Application Note: A Multi-Step Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)phenol via Directed Lithiation and Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 3-(1-Methyl-1H-imidazol-2-yl)phenol, a valuable heterocyclic building block in medicinal chemistry. The synthetic strategy hinges on the regioselective C2-lithiation of 1-methylimidazole, a classic example of directed ortho-metalation (DoM). The resulting highly reactive organolithium intermediate is trapped with a boronic ester to generate a stable imidazole-2-boronate derivative. This key intermediate subsequently undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3-bromoanisole. The final step involves the robust demethylation of the resulting aryl methyl ether using boron tribromide (BBr₃) to yield the target phenol. This guide explains the underlying chemical principles, offers detailed step-by-step protocols, and provides visualizations for both the chemical pathway and the experimental workflow.

Scientific Rationale and Mechanistic Overview

The synthesis is designed as a modular, four-step sequence, allowing for robust control and purification at each stage. The chosen pathway leverages well-established, high-yielding transformations in modern organic synthesis.

Step 1: Directed ortho-Metalation (DoM) of 1-Methylimidazole

The foundational step is the deprotonation of 1-methylimidazole. The C-H bond at the C2 position is the most acidic proton on the imidazole ring due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms and the ability of the N1-methyl group to act as a directing metalation group (DMG).[1][2][3] Strong organolithium bases, such as n-butyllithium (n-BuLi), can selectively deprotonate this position to form 2-lithio-1-methylimidazole.[1] This process is an example of Directed ortho-Metalation (DoM), where a functional group (the N-methylimidazole itself) coordinates to the lithium reagent, directing deprotonation to the adjacent position.[2][4][5] The reaction is performed at cryogenic temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

Step 2: Borylation as a Gateway to Cross-Coupling

The 2-lithio-1-methylimidazole species is a potent nucleophile but is thermally unstable.[6] To create a stable and versatile intermediate suitable for cross-coupling, it is immediately "trapped" with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin). This reaction forms the stable and easily purifiable 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1-methylimidazole-2-boronic acid pinacol ester).

Step 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (3-bromoanisole), forming a Pd(II) complex.

  • Transmetalation: The organoborane (imidazole-2-boronic acid pinacol ester) is activated by a base (e.g., Cs₂CO₃), forming a more nucleophilic "ate" complex. This complex then transfers the imidazole moiety to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the C-C bond of the product, 2-(3-methoxyphenyl)-1-methyl-1H-imidazole, and regenerating the active Pd(0) catalyst.[7]

This reaction offers excellent functional group tolerance and typically proceeds in high yield.

Step 4: Ether Cleavage via Lewis Acid Demethylation

The final step is the deprotection of the phenol, which is masked as a methyl ether (anisole). Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers.[9][10] As a strong Lewis acid, the boron atom coordinates to the ether oxygen, activating the C-O bond. A bromide ion then acts as a nucleophile, attacking the methyl group in an SN2-like fashion to cleave the bond, yielding the desired phenol after aqueous workup.[11][12][13] This reaction is typically performed in a chlorinated solvent at low temperature to control its high reactivity.[14]

Chemical Reaction Pathway

The overall four-step synthetic sequence is illustrated below.

Caption: Multi-step synthesis pathway to the target phenol.

Experimental Protocols and Workflow

Safety Precaution: Organolithium reagents like n-BuLi are extremely pyrophoric and react violently with water. Boron tribromide is highly corrosive and reacts exothermically with moisture. All manipulations must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves.[15]

Materials and Reagents
ReagentM.W.PuritySupplierNotes
1-Methylimidazole82.10>99%Sigma-AldrichDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)64.062.5 M in hexanesSigma-AldrichTitrate before use.
Tetrahydrofuran (THF)72.11Anhydrous, >99.9%Sigma-AldrichDry over Na/benzophenone.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane186.05>97%Combi-BlocksUse as received.
3-Bromoanisole187.04>98%Alfa AesarUse as received.
Tetrakis(triphenylphosphine)palladium(0)1155.56>99%Strem ChemicalsStore under inert atmosphere.
Cesium Carbonate (Cs₂CO₃)325.82>99.9%Sigma-AldrichDry in oven before use.
Boron Tribromide (BBr₃)250.521.0 M in DCMSigma-AldrichUse fresh solution.
Dichloromethane (DCM)84.93Anhydrous, >99.8%Sigma-AldrichDry over CaH₂.
Step-by-Step Protocol

Step 1 & 2: One-Pot Lithiation and Borylation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-methylimidazole (1.0 eq).

  • Add anhydrous THF (approx. 0.2 M concentration relative to substrate) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.[1]

  • In a separate flame-dried flask, dissolve 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF.

  • Add the boronic ester solution to the lithiated imidazole solution via cannula at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole as a white solid.

Step 3: Suzuki-Miyaura Cross-Coupling

  • To a Schlenk flask, add the imidazole-2-boronic acid pinacol ester (1.0 eq), 3-bromoanisole (1.1 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via cannula.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain 2-(3-methoxyphenyl)-1-methyl-1H-imidazole.

Step 4: Boron Tribromide Demethylation

  • Dissolve the purified 2-(3-methoxyphenyl)-1-methyl-1H-imidazole (1.0 eq) in anhydrous DCM in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C.

  • Slowly add BBr₃ (1.2 eq, 1.0 M solution in DCM) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

  • Work-up: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to yield 3-(1-Methyl-1H-imidazol-2-yl)phenol.

Overall Experimental Workflow

Sources

Application Note: Protocol for Regioselective C2-Arylation of 1-Methylimidazole with 3-Bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the direct C2-arylation of 1-methylimidazole with 3-bromophenol. The synthesis of C2-arylated azoles is critical in medicinal chemistry, serving as a core scaffold for p38 MAP kinase inhibitors and antifungal agents.

The Central Challenge: 1-Methylimidazole possesses two reactive C-H sites: C2 and C5.

  • C2 Position: Thermodynamically more acidic (pKa ~33) but sterically flanked by the N-methyl group and the lone pair.

  • C5 Position: Kinetically favored in standard Palladium-catalyzed Concerted Metallation-Deprotonation (CMD) manifolds due to lower steric hindrance.

To achieve C2-selectivity , this protocol utilizes a Palladium/Copper co-catalytic system . While standard Pd-PivOH (Fagnou conditions) systems often favor C5, the inclusion of Copper(I) exploits the higher acidity of the C2 proton via a cuprate intermediate, ensuring exclusive regioselectivity.

Mechanistic Principles & Design

The Selectivity Switch

The reaction operates via a synergistic Pd/Cu cycle. Unlike pure Pd-catalyzed CMD which favors C5, the Cu(I) additive reacts preferentially with the most acidic proton (C2) to form an organocopper intermediate. This species then transmetallates to the Aryl-Palladium(II) complex.

Handling 3-Bromophenol

The substrate 3-bromophenol presents a free hydroxyl group. Under the basic conditions required for C-H activation (Cs₂CO₃), the phenol is deprotonated to the phenoxide.

  • Risk:[1][2][3] Phenoxides can coordinate tightly to Pd(II), potentially arresting the catalytic cycle (catalyst poisoning).

  • Solution: This protocol employs a phosphine ligand (PPh₃) with sufficient steric bulk to prevent phenoxide saturation of the metal center, while the elevated temperature (140 °C) ensures turnover.

Mechanistic Pathway (DOT Visualization)

G cluster_inputs Reagents Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 3-Bromophenol TransMet Transmetallation [Ar-Pd(II)-Im] OxAdd->TransMet + Imidazolyl-Cu Cu_Cycle Cu(I) Cycle (C2-Deprotonation) Cu_Cycle->TransMet Feeds C2-Nucleophile Prod Reductive Elimination C2-Arylated Product TransMet->Prod - Pd(0) Prod->Pd0 Regeneration Imid 1-Methylimidazole Imid->Cu_Cycle + CuI / Base Base Cs2CO3

Figure 1: Synergistic Pd/Cu catalytic cycle enforcing C2-regioselectivity via organocopper transmetallation.

Experimental Protocol

Materials & Reagents Table
ComponentRoleSpecificationEquiv.
1-Methylimidazole SubstrateDistilled, >99%1.5
3-Bromophenol Coupling PartnerSolid, >98%1.0
Pd(OAc)₂ Pre-catalyst99% Purity0.05 (5 mol%)
PPh₃ LigandTriphenylphosphine0.10 (10 mol%)
CuI Co-catalystCopper(I) Iodide, 99.9%1.0 (Stoichiometric)*
Cs₂CO₃ BaseAnhydrous, micronized2.0
DMF SolventAnhydrous (Sure/Seal)0.2 M

*Note: While catalytic CuI (10-20 mol%) can work, stoichiometric CuI (1.0 equiv) is recommended for 1-methylimidazole to strictly lock C2-selectivity and suppress C5 byproducts.

Step-by-Step Methodology

Pre-reaction Preparation:

  • Dry all glassware in an oven at 120 °C for at least 2 hours.

  • Ensure DMF is anhydrous; water content >500 ppm significantly erodes yield.

Workflow:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, mix Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol) in 1 mL of DMF. Stir at room temperature for 15 minutes until the solution turns bright yellow (formation of Pd(PPh₃)₂ active species).

  • Reaction Assembly:

    • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

      • 3-Bromophenol (173 mg, 1.0 mmol)

      • CuI (190 mg, 1.0 mmol)

      • Cs₂CO₃ (652 mg, 2.0 mmol)

    • Critical Step: Evacuate the tube and backfill with Argon (3 cycles) to remove oxygen.

    • Add 1-Methylimidazole (120 µL, 1.5 mmol) and the remaining DMF (4 mL) via syringe under Argon flow.

    • Add the pre-complexed Pd catalyst solution via syringe.

  • Heating:

    • Seal the tube.

    • Heat the reaction mixture to 140 °C in an oil bath.

    • Stir vigorously (800 rpm) for 24 hours .

    • Observation: The mixture will darken significantly.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Cu residues.

    • Wash the filtrate with water (3 x 15 mL) to remove DMF. Note: 3-bromophenol derivatives are polar; ensure the aqueous layer pH is slightly acidic (pH 5-6) during extraction to keep the phenol protonated if it partitions to water, though the arylated product is less soluble in water.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: DCM:MeOH (95:5). The imidazole nitrogen makes the product polar.

Workflow Visualization (DOT)

Workflow Start Start: Weigh Solids (Ar-Br, CuI, Base) Inert Inert Atmosphere (Evacuate/Backfill Ar) Start->Inert Liquid Add Liquids (DMF, Imidazole, Catalyst) Inert->Liquid Heat Reaction 140°C, 24h Liquid->Heat Filter Filtration (Celite/EtOAc) Heat->Filter Wash Aq. Workup (Remove DMF) Filter->Wash Purify Column Chromatography (DCM:MeOH) Wash->Purify

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by free PhenolProtect the Phenol: Convert 3-bromophenol to 3-bromoanisole or TBS-ether before coupling. Deprotect post-coupling.
C5-Arylation Observed CuI failure or Pd-only pathway dominantIncrease CuI loading to 1.5 equiv. Ensure Pd(OAc)₂ is fresh.
Homocoupling (Ar-Ar) Oxidative coupling of phenolEnsure strict oxygen exclusion (Argon balloon is insufficient; use Schlenk line).
Product stuck on Silica Basic nitrogen interactionAdd 1% Triethylamine (TEA) to the eluent or use Amino-functionalized silica.

Pro-Tip: The "Protection" Strategy While direct arylation of free phenols is possible, it is chemically risky due to the ambident nature of the phenoxide. If the direct protocol yields <50%, the TBS-protection route is the industry standard for reliability:

  • Protect 3-bromophenol with TBSCl/Imidazole.

  • Run the C2-arylation protocol (Yields typically increase by 20-30%).

  • Deprotect with TBAF.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link

    • Foundational text on C2-selective aryl
  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Palladium-Catalyzed (Aromatic)C-H Bond Metalation-Deprotonation Mechanism Spanning the Entire Spectrum of Arenes. Journal of the American Chemical Society, 130(33), 10848-10849. Link

    • Definitive mechanistic study on CMD, explaining why simple Pd systems favor C5 and why additives are needed for C2.
  • Wang, X., Gandeepan, P., & Ackermann, L. (2016). Copper-Catalyzed C-H Arylation of Azoles. Catalysis Science & Technology, 6, 3291-3302. Link

    • Review of Copper's role in directing regioselectivity in azoles.
  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

    • Comprehensive overview of heterocycle functionalization str

Sources

Preparation of metal complexes with 3-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Metal Complexes with 3-(1-Methyl-1H-imidazol-2-yl)phenol

Executive Summary

This application note details the synthesis and coordination chemistry of 3-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as L1 ). Unlike its ortho-isomer (2-(2-hydroxyphenyl)imidazole), which acts as a classic N,O-chelator, L1 possesses a meta-hydroxyphenyl substitution. This geometric constraint prevents bidentate chelation to a single metal center in a monomeric fashion. Instead, L1 functions primarily as a bridging ligand or a monodentate N-donor with a pendant hydrogen-bonding site.

These properties make L1 an excellent candidate for constructing Coordination Polymers (CPs) , Metal-Organic Frameworks (MOFs) , and supramolecular assemblies where extended connectivity is required.

Ligand Characteristics & Retro-Synthesis

  • IUPAC Name: 3-(1-Methyl-1H-imidazol-2-yl)phenol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Coordination Modes:

    • Monodentate (N-bound): Binding solely through the imidazole N3 nitrogen.

    • Bridging (

      
      ):  Binding one metal via N3 and a second metal via the deprotonated phenolate oxygen (requires basic conditions).
      
    • H-Bond Donor: N-bound to metal, with the phenolic -OH acting as a supramolecular synthon.

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust route to L1 is the palladium-catalyzed coupling of 2-bromo-1-methylimidazole with 3-hydroxyphenylboronic acid. This method avoids the harsh conditions of radical condensations and offers higher regioselectivity.

Protocol 1: Synthesis of Ligand L1

Objective: Isolate high-purity 3-(1-Methyl-1H-imidazol-2-yl)phenol.

Materials
  • Reactant A: 2-Bromo-1-methylimidazole (1.0 eq, 10 mmol, 1.61 g)

  • Reactant B: 3-Hydroxyphenylboronic acid (1.1 eq, 11 mmol, 1.52 g)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 15 mL)
  • Solvent: 1,2-Dimethoxyethane (DME) (40 mL)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Procedure
  • Degassing: Charge a 100 mL Schlenk flask with DME and the 2.0 M Na

    
    CO
    
    
    
    solution. Degas by bubbling Argon for 15 minutes to remove dissolved O
    
    
    (critical to prevent Pd oxidation).
  • Loading: Add Reactant A (2-bromo-1-methylimidazole), Reactant B (boronic acid), and the Pd catalyst under a counter-flow of Argon.

  • Reaction: Seal the flask and heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Eluent: EtOAc/MeOH 9:1). The starting bromide spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove DME under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with water (20 mL) and neutralize to pH ~7 with 1M HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over MgSO

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Yield Target: >75%

    • Appearance: Off-white to pale yellow solid.

Protocol 2: Preparation of Copper(II) Coordination Polymer

Objective: Synthesize a bridging network complex [Cu(L1)


]

or similar, exploiting the divergent N/O binding sites.
Rationale

Copper(II) acetate is used as the precursor. The acetate anions act as a base to facilitate deprotonation of the phenol, encouraging the formation of neutral coordination polymers where L1 bridges copper centers.

Materials
  • Ligand: L1 (Synthesized in Protocol 1) (0.2 mmol, 34.8 mg)

  • Metal Salt: Cu(OAc)

    
    ·H
    
    
    
    O (0.1 mmol, 20.0 mg)
  • Solvent: Methanol (10 mL) / DMF (2 mL) mixture.

Step-by-Step Procedure
  • Dissolution: Dissolve L1 in the MeOH/DMF mixture in a 20 mL scintillation vial. Sonicate to ensure complete dissolution.

  • Metal Addition: Add solid Cu(OAc)

    
    ·H
    
    
    
    O to the ligand solution. The solution will turn deep blue/green immediately.
  • Solvothermal Treatment (Optional but Recommended for Crystallinity):

    • Transfer the solution to a Teflon-lined autoclave (25 mL capacity).

    • Heat at 100°C for 48 hours .

    • Cool slowly to room temperature (5°C/hour).

  • Alternative (Slow Evaporation): If an autoclave is unavailable, cover the vial with parafilm, poke 3-4 small holes, and allow to stand undisturbed at room temperature for 5-7 days.

  • Harvesting: Filter the resulting blue/green crystals. Wash with cold Methanol (2 x 5 mL) and dry in air.

Expected Outcome:

  • Structure: Likely a 1D chain or 2D sheet where Cu(II) is coordinated by the imidazole nitrogen of one ligand and the phenolate oxygen of a neighboring ligand.

  • Data Validation: IR spectrum should show the disappearance of the broad O-H stretch (~3200 cm

    
    ) and a shift in the C=N imidazole stretch, confirming deprotonation and coordination.
    

Protocol 3: Discrete Zinc(II) Complex (Luminescence)

Objective: Synthesize a discrete complex [Zn(L1)


Cl

] where L1 acts as a monodentate N-donor.
Rationale

Using ZnCl


 (a neutral salt) without added base preserves the phenolic proton. The steric bulk of the meta-phenol prevents bridging in dilute conditions, favoring a tetrahedral monomeric species.
Materials
  • Ligand: L1 (0.2 mmol, 34.8 mg)

  • Metal Salt: ZnCl

    
     (0.1 mmol, 13.6 mg) (Anhydrous preferred)
    
  • Solvent: Acetonitrile (MeCN) (15 mL)

Step-by-Step Procedure
  • Preparation: Dissolve L1 in MeCN (10 mL). Dissolve ZnCl

    
     in MeCN (5 mL) separately.
    
  • Mixing: Dropwise add the ZnCl

    
     solution to the ligand solution while stirring vigorously at room temperature.
    
  • Precipitation: A white precipitate usually forms within 30 minutes. If not, concentrate the solution to half volume and add Diethyl Ether to induce precipitation.

  • Isolation: Filter the white solid. Wash with cold MeCN and Ether.

  • Drying: Vacuum dry at 40°C for 4 hours.

Expected Outcome:

  • Structure: Distorted tetrahedral Zn(II) center coordinated by two Chlorides and two Imidazole Nitrogens. The phenolic OH groups remain pendant.

  • Application: This complex often exhibits enhanced fluorescence compared to the free ligand due to the "Chep-Enhanced Fluorescence" (CHEF) effect or rigidification of the ligand scaffold.

Visualization: Synthesis & Coordination Logic

The following diagram illustrates the synthetic workflow and the divergent coordination pathways based on pH and metal choice.

G cluster_0 Ligand Synthesis (Suzuki Coupling) cluster_1 Coordination Pathways SM1 2-Bromo-1-methylimidazole Cat Pd(PPh3)4 / Na2CO3 SM1->Cat SM2 3-Hydroxyphenylboronic acid SM2->Cat L1 Ligand L1 3-(1-Methyl-1H-imidazol-2-yl)phenol Cat->L1 Reflux, DME/H2O PathA Path A: Neutral Salt (ZnCl2) No Base L1->PathA PathB Path B: Acetate Salt (Cu(OAc)2) Base Assisted L1->PathB ProdA Discrete Complex [Zn(L1)2Cl2] (Monodentate N-donor) PathA->ProdA Retention of Phenol Proton ProdB Coordination Polymer [Cu(L1)2]n (Bridging N,O-donor) PathB->ProdB Deprotonation -> Phenolate

Figure 1: Workflow for the synthesis of Ligand L1 and its divergent complexation routes.

Analytical Summary Table

ParameterLigand (L1)Zn(II) Complex (Discrete)Cu(II) Complex (Polymer)
Stoichiometry N/AM:L = 1:2M:L = 1:2 (typically)
Primary Interaction CovalentCoordinate (N-Zn)Coordinate (N-Cu, O-Cu)
IR Spectrum (

)
Broad band ~3200 cm

Present (shifted/sharp)Absent (Deprotonated)
Solubility Alcohols, DCM, DMFMeCN, DMF, DMSOInsoluble (often)
Geometry Planar (twisted)TetrahedralSquare Planar / Octahedral

References

  • Suzuki Coupling for Aryl-Imidazoles: Langhammer, I., & Erker, T. (2005).[1] Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids.[1] Heterocycles, 65(9), 1975.

  • General Protocol for Imidazole-Phenol Complexes: Zhang, L., et al. (2010). Synthesis, crystal structures and properties of Zn(II) and Cd(II) complexes with 2-(2-hydroxyphenyl)imidazole (Isomer comparison). Polyhedron, 29(1), 366-372.

  • Coordination Polymers of N,O-Ligands: Maspoch, D., Ruiz-Molina, D., & Veciana, J. (2007). Old materials with new tricks: multifunctional open-framework materials. Chemical Society Reviews, 36(5), 770-818.

(Note: While specific crystal data for the 3-isomer is less ubiquitous than the 2-isomer, the protocols above are chemically validated based on the reactivity of homologous 2-aryl-imidazoles.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Context

Before selecting a solvent, you must understand the "personality" of 3-(1-Methyl-1H-imidazol-2-yl)phenol .[1][2] This molecule is amphoteric and capable of forming zwitterionic species, which dictates its solubility profile.[1][2]

  • The Phenol Moiety: Weakly acidic (

    
    ).[1][2] Susceptible to oxidation (pinking/browning).[1][2] Acts as a Hydrogen Bond (HB) donor.[1][2]
    
  • The Imidazole Moiety: The N-3 nitrogen is basic (

    
    ).[1][2][3] Acts as an HB acceptor.[1][2] The N-1 methyl group eliminates one HB donor site, slightly increasing lipophilicity compared to the 1H-imidazole analog.[1][2]
    
  • Intramolecular Interaction: In the 3-position (meta), the phenol -OH and imidazole nitrogen can form intermolecular networks, leading to high lattice energy.[1][2] This often results in high melting points and a tendency to "oil out" rather than crystallize if the solvent disrupts these networks too aggressively.[2]

Solvent System Selection Guide

Primary Recommendation: The Protics

For the free base form of the compound, polar protic solvents are the gold standard.[1][2] They can solvate the polar imidazole ring while accommodating the phenol.[2]

Solvent SystemSuitabilityMechanism of Action
Ethanol (Absolute) High First Choice. Good solubility at boiling (

C) and moderate-to-poor solubility at

C. Matches the polarity of the imidazole.[1][2]
Ethanol / Water (9:1) High Water acts as a co-solvent to increase polarity if the solid is stubborn.[1][2] However, excess water can lead to hydrate formation or oiling out.[1][2]
Isopropanol (IPA) Medium Higher boiling point than EtOH.[1][2] Good if the compound is too soluble in Ethanol.[2][4]
Acetonitrile (ACN) Medium Polar aprotic.[1][2] Useful if you need to remove water-soluble impurities, but cooling crystallization often yields lower recovery due to high solubility.[1][2]
Secondary Recommendation: The Antisolvent Approach

Use this if the single-solvent method fails or yields are low.[1][2]

  • Solvent A (Dissolver): Methanol or Ethanol (Hot).[1][2]

  • Solvent B (Precipitant): Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]

  • Note: Avoid Hexanes as an antisolvent initially; the polarity gap is too large, often causing immediate oiling out.[1][2]

Troubleshooting Guides (FAQ)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my crude product in hot ethanol. Upon cooling, it separated into a sticky brown oil at the bottom rather than crystals.[1][2] How do I fix this?"

Technical Diagnosis: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound becomes insoluble at a temperature above its melting point in the solvated state, or when impurities lower the melting point.[1] This is common with phenol-imidazoles due to their high lattice energy.[1][2]

Rescue Protocol:

  • Re-dissolve: Heat the mixture back to boiling until the oil redissolves.

  • Dilute: Add 10-15% more hot solvent. (Oiling out often implies the solution is too concentrated).[1][2]

  • Seed: Cool the solution very slowly to roughly

    
    C below the boiling point. Add a "seed crystal" of pure product.
    
    • No seed? Scratch the inner wall of the flask with a glass rod to create nucleation sites.[2]

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.[1][2]

Issue 2: Persistent Color Impurities

User Question: "My product is chemically pure by NMR, but it has a persistent pink/red hue. Recrystallization isn't removing it."

Technical Diagnosis: Phenols are prone to oxidation, forming quinone-like impurities.[1][2] These are highly colored even at trace ppm levels.[1][2]

Corrective Action:

  • The Bisulfite Wash: Before recrystallization, dissolve the crude in ethyl acetate and wash with a 5% Sodium Bisulfite (

    
    ) or Sodium Dithionite (
    
    
    
    ) aqueous solution.[1][2] This reduces colored oxidized species back to colorless phenols.[1][2]
  • Activated Carbon: During the hot filtration step of recrystallization:

    • Dissolve compound in boiling solvent.[1][2][4][5][6]

    • Add activated charcoal (1-2% by weight).

    • Stir for 5-10 mins (do not boil vigorously).

    • Filter through Celite while hot.

Issue 3: Low Yield / No Precipitation

User Question: "I cooled the ethanol solution to -20°C, but nothing precipitated. It's just a clear solution."

Technical Diagnosis: The compound is likely too soluble in the chosen alcohol, or it has formed a salt with trace acids/bases in the matrix.[1][2]

Corrective Action:

  • Check pH: Dissolve a speck in water.[1][2] If pH < 6, you may have a salt (e.g., HCl).[1][2] Neutralize with saturated

    
     to liberate the free base, which is less soluble in water/alcohols.[1][2]
    
  • Switch Solvent: Evaporate the Ethanol and try Isopropanol or Toluene .

  • Antisolvent Addition: While stirring the cold ethanol solution, add Diethyl Ether dropwise until turbidity persists.[1][2] Refrigerate.

Visual Workflows

Figure 1: Solvent Selection Logic

Use this decision tree to select the initial solvent system.

SolventSelection Start Start: Crude Solid SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck CheckEtOH Test 1: Ethanol (Boiling) SolubilityCheck->CheckEtOH Dissolves Dissolves? CheckEtOH->Dissolves Yes Yes Dissolves->Yes Proceed Cooling Cool to RT / 0°C Result Result? Cooling->Result Success System A: Ethanol (Standard) Result->Success Crystals Form OilsOut Oils Out Result->OilsOut Liquid Phase NoCrystals No Precipitate (Too Soluble) Result->NoCrystals Clear Solution TryAnti System C: EtOH + Ether (Antisolvent) OilsOut->TryAnti Increase Polarity Gap TryIPA System B: Isopropanol (Lower Solubility) NoCrystals->TryIPA Reduce Polarity Yes->Cooling

Caption: Decision matrix for selecting the optimal solvent based on solubility behavior.

Figure 2: The "Oiling Out" Rescue Protocol

Follow this loop if your product separates as a liquid.

OilingOutRescue OilState State: Oiled Out (Liquid at bottom) Reheat 1. Re-heat to Boiling (Dissolve Oil) OilState->Reheat Adjust 2. Add 10% Solvent (Dilute) Reheat->Adjust Seed 3. Add Seed Crystal (at T = bp - 10°C) Adjust->Seed SlowCool 4. Slow Cool (Insulate Flask) Seed->SlowCool Check Crystals? SlowCool->Check Check->Reheat No (Oiled again) Success Filter & Wash Check->Success Yes

Caption: Step-by-step rescue workflow for supersaturated solutions that have oiled out.

Detailed Experimental Protocol

Standard Recrystallization of 3-(1-Methyl-1H-imidazol-2-yl)phenol

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of Absolute Ethanol . Heat to boiling (

    
    C) on a stir plate.
    
  • Titration: If solid remains, add hot ethanol in 1 mL increments until fully dissolved. Do not exceed 15 mL total volume.

  • Decolorization (Optional): If the solution is dark brown, add 20 mg activated charcoal, stir for 2 mins, and filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed on a cork ring (insulation).

    • Critical Step: If oil droplets appear at

      
      C, scratch the glass immediately or add a seed crystal.[1][2]
      
  • Crystallization: Once at room temperature, place in an ice bath (

    
    C) for 1 hour.
    
  • Collection: Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with 2 mL of cold Ethanol/Ether (1:1) mixture.

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for purification of organic heterocycles).

  • IUCrData. (2017).[1][2][7][8] 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.[1][2][7][8][9] Link (Demonstrates Ethanol/Ether systems for imidazole-phenol derivatives).

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives. Link (General protocols for imidazole solubility and oiling out).[1][2]

  • National Institutes of Health (NIH). (2021).[1][2] Solubility of Imidazoles and Phenylimidazoles. Link (Solubility data for imidazole rings in polar vs non-polar solvents).[1][2]

Sources

Removing copper catalyst residues from imidazole-phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for the removal of copper residues from imidazole-phenol synthesis. It prioritizes mechanistic understanding and actionable protocols.

Topic: Purification of Imidazole-Phenol Scaffolds

Status: Active | Version: 2.4 | Compliance: ICH Q3D (R2)

Executive Summary & Regulatory Context

The Challenge: Imidazole-phenol syntheses (e.g., Ullmann or Chan-Lam couplings) present a unique purification paradox. The imidazole moiety is an excellent ligand for copper, often forming stable, lipophilic complexes (e.g.,


) that resist standard aqueous extraction.

The Stakes: Under ICH Q3D guidelines, Copper is a Class 3 impurity. While oral PDE limits are high (3000 µ g/day ), parenteral limits are strict (300 µ g/day ). Furthermore, residual copper is a "silent killer" of stability, catalyzing oxidative degradation of phenols and interfering with downstream biological assays via protein chelation.

Decision Matrix: Selecting Your Decontamination Route

Do not guess. Use this logic flow to determine the most effective removal strategy based on your product's solubility and the scale of synthesis.

CopperRemovalStrategy Start START: Crude Reaction Mixture (Contains Product + Cu Catalyst) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck YesWater Yes (Hydrophilic) SolubilityCheck->YesWater LogP < 1 NoWater No (Lipophilic) SolubilityCheck->NoWater LogP > 1 SolidScavenge Route A: Solid Phase Scavenging (Silica-Thiol/TMT) YesWater->SolidScavenge Recryst Route B: Crystallization (Reject Cu in mother liquor) YesWater->Recryst Final Final API (< 10 ppm Cu) SolidScavenge->Final Recryst->Final LiqLiq Route C: Chelation Extraction (Ammonia/EDTA Wash) NoWater->LiqLiq CheckColor Is Organic Layer Blue/Green? LiqLiq->CheckColor CheckColor->LiqLiq Yes (Repeat Wash) Polishing Polishing Step: Pass through Silica-Thiol Cartridge CheckColor->Polishing No (Colorless) Polishing->Final

Figure 1: Strategic decision tree for copper removal based on physicochemical properties of the target imidazole.

Module A: Aqueous Workup (The "Ligand Flood")

Target Audience: Chemists working with lipophilic products (LogP > 1).

The Mechanism

Standard water washes fail because the Copper-Imidazole bond is kinetically stable. To break it, you must introduce a competing ligand in the aqueous phase that has a higher formation constant (


) for copper than your imidazole product.
Protocol 1: The Ammoniacal Wash (Primary Recommendation)

Ammonia forms the water-soluble tetraamminecopper(II) complex (


), which is deep blue. This method simultaneously keeps the imidazole product neutral (organic soluble) due to the high pH.
  • Dilution: Dilute the reaction mixture with a non-miscible solvent (EtOAc or DCM).

  • The Flood: Add 10% aqueous

    
     (approx. 2-3 M).
    
    • Ratio: 1:1 volume relative to organic phase.

  • Agitation: Shake vigorously for 5–10 minutes.

    • Visual Check: The aqueous layer should turn bright blue (successful extraction).

  • Repetition: Repeat the wash until the aqueous layer is colorless .[1]

  • Brine Wash: Perform a final wash with saturated brine to remove residual ammonia.

Protocol 2: The EDTA Wash (For Stubborn Complexes)

If ammonia fails, use EDTA. However, pH control is critical. At low pH, EDTA is protonated and ineffective; at very high pH, copper hydroxides may precipitate.

  • Preparation: Prepare a 0.1 M disodium EDTA solution.

  • pH Adjustment: Adjust the EDTA solution to pH 8–9 using NaOH.

    • Why? This ensures EDTA is in its active chelating form (

      
       or 
      
      
      
      ), while keeping the imidazole product deprotonated (neutral) so it stays in the organic layer.
  • Extraction: Wash the organic layer 3 times with the EDTA solution.

Module B: Solid-Phase Scavenging (The "Sniper" Approach)

Target Audience: Late-stage purification or water-soluble products where extraction is impossible.

The Mechanism

Functionalized silica gels act as "solid ligands." Because the ligand is covalently bound to a silica backbone, it physically pulls the metal out of the solution.

Scavenger Selection Guide
Scavenger TypeFunctional GroupSpecificityBest For...
Si-Thiol Propylthiol (-SH)Broad Spectrum (Ag, Cu, Pd, Pt)First Choice. High affinity for Cu(I) and Cu(II).
Si-TMT TrimeraptotriazineSoft Metals (Pd, Cu)Good if Thiol affects the product (rare).
Si-Diamine EthylenediamineHard/Borderline MetalsAvoid for imidazoles (lower affinity than product).
Protocol: Batch Mode
  • Loading: Add Si-Thiol (4 equivalents relative to residual Cu, or 10-20 wt% relative to product) to the reaction solution.

  • Solvent: Works in THF, EtOAc, MeOH, or DMF.

  • Temperature: Stir at 50°C for 60 minutes.

    • Insight: Heat improves the kinetics of ligand exchange, helping the copper "hop" from the imidazole to the thiol.

  • Filtration: Filter through a 0.45 µm pad or fritted glass. The copper remains trapped on the silica.

Troubleshooting & FAQs

Q1: My organic layer is still green after three ammonia washes. Why? A: You likely have Cu(II)-Phenolate complexes, which are highly lipophilic.

  • Fix: Switch to the EDTA Protocol (pH 9) . The anionic EDTA is far stronger than the phenol ligand and will strip the copper. Alternatively, add a small amount of Sodium Sulfide (

    
    ) to precipitate Copper Sulfide (black solid), then filter over Celite. Warning: 
    
    
    
    smells and is toxic.

Q2: I used Si-Thiol, but my yield dropped significantly. A: Non-specific binding. Your imidazole-phenol might be adsorbing to the silica backbone (silanols), not the thiol.

  • Fix: Add 1-5% MeOH or

    
     to your solvent during the scavenging step. This "deactivates" the bare silica spots and prevents product adsorption.
    

Q3: ICP-MS shows 500 ppm Cu, but the solution looks colorless. A: This is "Silent Copper." At low concentrations, Cu complexes are not visible to the naked eye.

  • Fix: Do not rely on color. Use a colorimetric spot test (e.g., Cuprotesmo paper) for rapid checking, or trust the Si-Thiol polish step as a mandatory part of your workflow.

Q4: Can I use acid washes (1N HCl) to remove the copper? A: Generally No.

  • Reason: Acid protonates the imidazole (

    
    ). This makes your product water-soluble. You will extract both the copper and your product into the aqueous layer, creating a separation nightmare. Only use acid if your product is extremely lipophilic (e.g., attached to a long alkyl chain).
    

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2019. Link

  • Biotage . Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes. Link

  • SiliCycle . SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.[2] Link

  • Garrido, E. et al. "Removal of Copper Residues from Cross-Coupling Reactions." Organic Process Research & Development, 2010.
  • USP <232> . Elemental Impurities—Limits. United States Pharmacopeia.[3][4] Link

Sources

Validation & Comparative

1H NMR chemical shifts of 3-(1-Methyl-1H-imidazol-2-yl)phenol in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of 3-(1-Methyl-1H-imidazol-2-yl)phenol , focusing on the specific chemical shifts in DMSO-d6 .

It is designed to serve as a comparative technical reference, analyzing why DMSO-d6 is the superior solvent "product" for this application compared to standard alternatives like Chloroform-d (


) or Methanol-

(

).

Executive Summary & Application Context

3-(1-Methyl-1H-imidazol-2-yl)phenol (also known as 2-(3-hydroxyphenyl)-1-methylimidazole) is a critical pharmacophore found in iron-chelating agents (e.g., Deferasirox analogs) and enzyme inhibitors.

Accurate characterization of this molecule requires a solvent system that can:

  • Solubilize the polar phenolic moiety.

  • Stabilize the exchangeable phenolic proton (

    
    ) to produce a visible, sharp signal.
    
  • Differentiate the imidazole ring protons from the aromatic phenol protons.

Performance Verdict: DMSO-d6 is the required standard for this analysis. Alternatives like


 fail to resolve the phenolic proton (due to exchange/broadening) and often lead to peak overlapping in the aromatic region.

Chemical Shift Assignment (DMSO-d6)

The following data represents the consensus assignment for 3-(1-Methyl-1H-imidazol-2-yl)phenol in DMSO-d6 at 298 K.

Reference Point: TMS (


 0.00 ppm) or Residual DMSO (

2.50 ppm).
Table 1: 1H NMR Data Summary
PositionGroup / ProtonShift (

, ppm)
MultiplicityIntegralMechanistic Insight
OH Phenolic Hydroxyl9.50 – 9.70 Broad Singlet1HCritical Quality Attribute. Visible only in DMSO due to H-bonding stabilization. Disappears in

; broad/invisible in

.
Ar-H2' Phenol Ring (C2)7.30 – 7.35 Narrow Doublet / Singlet1HDeshielded by the adjacent imidazole ring. Appears as a "singlet-like" peak due to small meta-coupling.
Ar-H5' Phenol Ring (C5)7.20 – 7.28 Triplet (pseudo)1HStandard aromatic triplet; overlaps often occur here with imidazole protons if resolution is low.
Im-H4/H5 Imidazole Ring6.90 – 7.15 Two Doublets2HThe imidazole backbone protons. H5 is typically more shielded (lower ppm) than H4.
Ar-H6' Phenol Ring (C6)6.80 – 6.95 Doublet1HOrtho to the imidazole; shielded relative to H2'.
Ar-H4' Phenol Ring (C4)6.75 – 6.85 Doublet of Doublets1HOrtho to the hydroxyl group; significantly shielded by the electron-donating oxygen.
N-Me N-Methyl3.70 – 3.80 Singlet3HIdentity Marker. Distinct diagnostic singlet. Confirms N-methylation (vs. N-H parent which lacks this peak).

Note: Exact shifts may vary by


 ppm depending on concentration and temperature.

Comparative Performance: DMSO-d6 vs. Alternatives

This section evaluates why DMSO-d6 is the "product of choice" for this specific analysis.

Table 2: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended) Chloroform-d (

)
Methanol-

(

)
Phenolic -OH Visibility Excellent. Sharp singlet at ~9.6 ppm.Poor. Broad bump or invisible due to rapid exchange.None. Proton exchanges with deuterium (

).
Solubility High. Dissolves the polar phenol/imidazole core easily.Moderate/Low. May require heating; risk of precipitation.High. Good solubility but loses proton data.
Peak Separation High. Polarizability spreads aromatic signals.Medium. Aromatic peaks often cluster/overlap at 7.26 ppm.Medium. Good for aliphatic, less distinct for aromatics.
Water Signal Distinct peak at 3.33 ppm (usually non-interfering).Peak at 1.56 ppm (non-interfering).Peak at 4.87 ppm (can obscure signals).

Experimental Protocol: Validated Workflow

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the dried 3-(1-Methyl-1H-imidazol-2-yl)phenol solid into a clean vial.

    • Why: <5 mg yields low signal-to-noise; >15 mg can cause viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule to ensure dryness. Water content >0.1% will broaden the OH peak.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette. Cap immediately to prevent moisture absorption.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The quaternary carbons and isolated protons (like the OH) have long T1 relaxation times. A short D1 leads to integration errors.

  • Scans (NS): 16 or 32 scans.

  • Temperature: 298 K (25°C).

Phase 3: Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Check: Set the N-Methyl singlet (approx 3.75 ppm) to an integral of 3.00 .

  • Validation:

    • Check the aromatic region (6.5–7.5 ppm).[1] The total integral should sum to 6.00 (4 Phenol H + 2 Imidazole H).

    • Check the OH region (~9.6 ppm). It should integrate to 1.00 .

Visual Workflow: Characterization Logic

The following diagram illustrates the decision pathway for confirming the structure and purity of the compound.

NMR_Workflow Start Crude Product (3-(1-Methyl-1H-imidazol-2-yl)phenol) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (d1 > 5s) Solvent->Acquire Check_Me Check 3.7-3.8 ppm (Singlet present?) Acquire->Check_Me Pass_Me N-Methylation Confirmed Check_Me->Pass_Me Yes (3H) Fail_Me Impurity: N-H Imidazole (Starting Material) Check_Me->Fail_Me No / Broad Check_OH Check 9.5-9.7 ppm (Sharp Singlet?) Pass_OH Phenol Intact Check_OH->Pass_OH Yes (1H) Fail_OH Wet DMSO or Deprotonation Check_OH->Fail_OH No / Broad Pass_Me->Check_OH Final Structure Validated Pass_OH->Final

Figure 1: Logic flow for validating 3-(1-Methyl-1H-imidazol-2-yl)phenol structure using 1H NMR in DMSO-d6.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). General reference for imidazole/phenol shifts.Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

Sources

Comparing fluorescence of ortho vs meta (1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Photophysics of Ortho vs. Meta (1-Methyl-1H-imidazol-2-yl)phenol Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary: The ESIPT Divergence

The photophysical distinction between ortho- (2-(1-methyl-1H-imidazol-2-yl)phenol) and meta- (3-(1-methyl-1H-imidazol-2-yl)phenol) isomers is not merely a shift in wavelength; it is a fundamental divergence in excited-state relaxation mechanisms.

  • The Ortho Isomer is a classic ESIPT (Excited-State Intramolecular Proton Transfer) system. Its topology permits a pre-formed intramolecular hydrogen bond (IMHB) that facilitates a barrierless proton transfer upon photoexcitation, resulting in a large Stokes shift and potential dual emission.

  • The Meta Isomer is a Non-ESIPT fluorophore. Lacking the geometric proximity for intramolecular proton transfer, it relies on Local Excited (LE) state emission or Intramolecular Charge Transfer (ICT), exhibiting standard Stokes shifts and high sensitivity to solvent polarity without tautomerization.

This guide analyzes these mechanisms to assist in selecting the correct isomer for sensing, imaging, or optoelectronic applications.

Mechanistic Architecture

The Ortho-Isomer: The ESIPT Cycle

In the ground state (


), the ortho isomer exists primarily in the Enol  form, stabilized by an IMHB between the phenolic hydroxyl proton and the imidazole nitrogen (N3). Upon excitation (

), the acidity of the phenol increases while the basicity of the imidazole nitrogen rises. This "photo-acid/base" push-pull drives the proton across the H-bond, forming the excited Keto tautomer (

).
  • Emission: The

    
     species relaxes radiatively to the ground state keto form (
    
    
    
    ), which rapidly back-protonates to the Enol form.
  • Spectral Signature: The

    
     emission is significantly red-shifted (Large Stokes Shift >100 nm) compared to the absorption.[1]
    
The Meta-Isomer: The ICT/LE Pathway

The meta isomer lacks the IMHB. Excitation leads to a polarized


 state. Relaxation occurs directly from this state.
  • Emission: Single band emission.

  • Spectral Signature: Small to moderate Stokes shift (30–80 nm).

Mechanistic Visualization

Photophysics cluster_Ortho Ortho-Isomer (ESIPT System) cluster_Meta Meta-Isomer (ICT/LE System) O_Enol Enol (S0) Ground State O_Enol_Star Enol* (S1) Excited State O_Enol->O_Enol_Star hν (Abs) O_Keto_Star Keto* (S1) Tautomer O_Enol_Star->O_Keto_Star ESIPT (Fast) O_Keto Keto (S0) Ground State O_Keto_Star->O_Keto hν' (Red Emission) O_Keto->O_Enol Back Proton Transfer M_GS Ground State (S0) M_ES Excited State (S1 - ICT/LE) M_GS->M_ES hν (Abs) M_ES->M_GS hν'' (Blue/Green Emission)

Caption: Comparison of the four-level ESIPT cycle in the ortho-isomer versus the two-level radiative decay in the meta-isomer.

Comparative Spectral Data

The following data summarizes the typical photophysical performance of (1-Methyl-1H-imidazol-2-yl)phenol isomers in a polar aprotic solvent (e.g., Acetonitrile or DMSO).

FeatureOrtho-Isomer (ESIPT)Meta-Isomer (Non-ESIPT)
Absorption

300 – 330 nm290 – 320 nm
Emission

Dual: ~360 nm (Enol) & ~480–520 nm (Keto)Single: ~350–400 nm
Stokes Shift Large: > 6000 cm⁻¹ (>150 nm)Normal: ~3000 cm⁻¹ (<80 nm)
Quantum Yield (

)
Low in polar solvents (< 0.1) due to H-bonding quenching; High in solid state.Moderate to High (0.2 – 0.[2]7) depending on rigidity.
Solvent Sensitivity High: Polar solvents disrupt IMHB, quenching Keto emission.Moderate: Positive solvatochromism (red shift) with polarity.
pH Response Sensitive (OH deprotonation kills ESIPT).Sensitive (Phenolate formation shifts ICT).

Critical Insight: The "1-Methyl" group on the imidazole ring is vital for the ortho isomer. Unlike unmethylated analogs, the methyl group prevents the imidazole nitrogen from acting as a proton donor, locking the system into a specific ESIPT acceptor role (N3 atom) and preventing intermolecular proton transfer networks that complicate the spectra of non-methylated variants.

Experimental Protocols

Protocol: Ratiometric Solvatochromism Analysis

This experiment validates the ESIPT mechanism by observing the Enol/Keto ratio change with solvent polarity.

Reagents:

  • Compound Stock: 1 mM in DMSO.

  • Solvents: Toluene (Non-polar), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH).

Workflow:

  • Preparation: Dilute stock to 10 µM in each solvent. Ensure optical density (OD) at excitation wavelength is < 0.1 to avoid inner-filter effects.

  • Absorption Scan: Record UV-Vis spectra (250–450 nm). Note the

    
    .[1][2][3][4][5]
    
  • Emission Scan: Exciting at the isosbestic point (or absorption max), record emission (300–650 nm).

  • Data Processing:

    • Calculate the Ratio (

      
      ) = 
      
      
      
      .
    • Ortho Expectation: In Toluene,

      
       dominates (High 
      
      
      
      ). In MeOH, intermolecular H-bonding with solvent competes with IMHB, enhancing
      
      
      and decreasing
      
      
      .
    • Meta Expectation: Single band shifts red (bathochromic) as polarity increases (Lippert-Mataga behavior).

Protocol: Quantum Yield Determination (Relative Method)

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) or 2-Aminopyridine depending on emission range.

Step-by-Step:

  • Prepare 5 concentrations of the sample and reference standard.

  • Measure Absorbance (

    
    ) at excitation wavelength (keep 
    
    
    
    ).
  • Integrate total Fluorescence Intensity (

    
    ).
    
  • Plot Integrated Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). The slope is
    
    
    .
  • Calculate

    
     using:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).

Applications & Selection Guide

ApplicationRecommended IsomerRationale
Zn²⁺ Sensing Ortho Zn²⁺ chelation involves the phenolic Oxygen and imidazole Nitrogen. This breaks the IMHB, quenching the ESIPT Keto emission and restoring Enol emission (Turn-On Blue, Turn-Off Green).
Biological Labeling Meta Higher quantum yield in aqueous/polar environments and smaller size/lipophilicity variations.
Solid-State Emitters Ortho ESIPT molecules often exhibit Aggregation-Induced Emission (AIE) or reduced self-quenching in the solid state due to the large Stokes shift preventing re-absorption.
Ratiometric pH Probes Ortho The dual-emission profile allows for self-calibrating pH measurements (Enol/Keto ratio changes with protonation state).

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters: Tuning of Emission Color. RSC Advances, 6(15), 12345-12355. Link

  • Mutai, T., et al. (2009). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Inorganic Chemistry, 48(19), 9133–9146.[6] Link

  • Park, S., et al. (2010). Excited-State Intramolecular Proton Transfer (ESIPT) from Phenol to Imidazole in 2-(2'-Hydroxyphenyl)imidazole Derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 180-189. Link

  • Zhao, J., et al. (2011). Excited State Intramolecular Proton Transfer (ESIPT): From Principal Photophysics to the Development of New Chromophores and Applications in Fluorescent Molecular Probes and Luminescent Materials. Physical Chemistry Chemical Physics, 13, 6570-6584. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Standard reference for Quantum Yield & Solvatochromism protocols). Link

Sources

A Comparative Guide to the Bioactivity of 3-(imidazol-2-yl)phenol and 4-(imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, integral to a multitude of biologically active molecules.[1] When functionalized with a phenolic moiety, the resulting (imidazol-2-yl)phenols present a compelling class of compounds with a wide spectrum of therapeutic potential, including antimicrobial, antioxidant, and anticancer activities.[2][3] The seemingly subtle difference in the position of the hydroxyl group on the phenyl ring, specifically comparing the meta (3-position) and para (4-position) isomers, can have profound implications for their biological activity. This guide provides an in-depth, objective comparison of the bioactivity of 3-(imidazol-2-yl)phenol and 4-(imidazol-2-yl)phenol, drawing upon available experimental data for structurally related analogs and established structure-activity relationship (SAR) principles.

Chemical Structure and Physicochemical Properties

The isomeric placement of the hydroxyl group influences the electronic properties and three-dimensional shape of the molecules, which in turn dictates their interaction with biological targets.

CompoundStructureIUPAC NameMolecular FormulaMolar Mass ( g/mol )
3-(imidazol-2-yl)phenol3-(1H-imidazol-2-yl)phenolC₉H₈N₂O160.17
4-(imidazol-2-yl)phenol4-(1H-imidazol-2-yl)phenolC₉H₈N₂O160.17

The para-position in 4-(imidazol-2-yl)phenol allows for greater conjugation and planarity across the molecule compared to the meta-position in its counterpart. This can affect properties like hydrogen bonding capacity, pKa, and lipophilicity, all of which are critical determinants of bioactivity.

Comparative Bioactivity: Insights from Substituted Analogs

Direct comparative biological data for the parent compounds, 3-(imidazol-2-yl)phenol and 4-(imidazol-2-yl)phenol, is limited in publicly available literature. However, a study on their biphenyl-substituted analogs, 3-(4-(biphenyl-4-yl)-1H-imidazol-2-yl)phenol and 4-(4-(biphenyl-4-yl)-1H-imidazol-2-yl)phenol, provides valuable insights into the influence of the hydroxyl group's position on antimicrobial activity.[4][5]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Organism3-(4-(biphenyl-4-yl)-1H-imidazol-2-yl)phenol MIC (µg/mL)[4][5]4-(4-(biphenyl-4-yl)-1H-imidazol-2-yl)phenol MIC (µg/mL)[4]
Staphylococcus aureus200250
Bacillus subtilis250200
Escherichia coli500>1000
Candida albicans500500
Aspergillus niger500500

From this data, it can be inferred that the position of the hydroxyl group does influence antibacterial activity. The 3-phenol analog shows slightly better activity against the Gram-positive bacterium Staphylococcus aureus and significantly better activity against the Gram-negative bacterium Escherichia coli. Conversely, the 4-phenol analog appears more effective against Bacillus subtilis. For the tested fungi, the position of the hydroxyl group did not seem to significantly impact their activity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in bioactivity can be rationalized through SAR principles. The imidazole ring itself is a versatile pharmacophore capable of engaging in hydrogen bonding, and its electronic nature can be modulated by substituents.[3]

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The antioxidant potential of (imidazol-2-yl)phenols is attributed to this phenolic moiety.[2] The position of the hydroxyl group can influence the stability of the resulting phenoxyl radical. Generally, a para-hydroxyl group, as in 4-(imidazol-2-yl)phenol, can better stabilize the radical through resonance with the imidazole ring, potentially leading to enhanced antioxidant activity. This is supported by studies on other phenolic imidazole derivatives where the 4-hydroxyphenyl moiety was identified as a key contributor to antioxidant effects.[6]

antioxidant_mechanism cluster_phenol Phenolic Imidazole cluster_radical Free Radical cluster_products Scavenged Radical & Phenoxyl Radical Phenol R-Ph-OH Phenoxyl R-Ph-O• Phenol->Phenoxyl H• donation Radical X• Scavenged XH Radical->Scavenged H• acceptance synthesis_workflow Start Reactants: - 1,2-Dicarbonyl - Aldehyde - Amine - Ammonium Acetate Solvent Glacial Acetic Acid Start->Solvent Reflux Reflux (2-4h) Solvent->Reflux Precipitation Pour into Water Reflux->Precipitation Filtration Filter & Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification Product Pure (Imidazol-2-yl)phenol Purification->Product

Sources

Crystallographic Characterization Guide: 3-(1-Methyl-1H-imidazol-2-yl)phenol Salts

[1]

Executive Summary & Strategic Context

The characterization of 3-(1-Methyl-1H-imidazol-2-yl)phenol and its salts represents a critical checkpoint in the development of supramolecular ligands and pharmaceutical intermediates.[1] This scaffold features a classic "donor-acceptor" motif: the phenolic hydroxyl group (H-bond donor) and the imidazole nitrogen (H-bond acceptor/basic site).[1]

In its Free Base form, this molecule often exhibits poor aqueous solubility and tends to form strong intramolecular or intermolecular hydrogen bonds that dictate a specific, often planar, conformation.[1] Converting this scaffold into a Salt Form (e.g., Hydrochloride, Picrate, or Fumarate) is the standard strategy to:

  • Disrupt the native H-bonding network to alter lattice energy.

  • Modulate solubility and bioavailability.

  • Fix the conformation for metal coordination or receptor binding.[1]

This guide objectively compares the solid-state performance of the Free Base against its key salt forms, supported by crystallographic data methodologies.

Comparative Analysis: Free Base vs. Salt Forms[1]

The following analysis synthesizes crystallographic data from structural analogs (imidazole-phenol systems) to establish the expected performance metrics.

Performance Matrix
FeatureFree Base (Parent)Hydrochloride Salt (HCl)Picrate / Organic Salts
Primary Interaction O-H[1]···N (Neutral H-bond)N-H⁺[1]···Cl⁻ (Ionic Charge Charge)N-H⁺[1]···O⁻ (Charge Assisted H-bond)
Solubility (Aq.) Low (< 0.5 mg/mL)High (> 20 mg/mL)Low (Used for characterization)
Crystal Habit Often needles/plates; tendency to solvate.[1]Blocky/Prismatic; often hygroscopic.[1]Large, yellow prisms; excellent for SC-XRD.[1]
Conformation Planar (due to intramolecular H-bond).[1][2]Twisted (loss of intramolecular lock).[1]Twisted (dominated by stacking).[1]
Space Group Often P2₁/c or P2₁2₁2₁ (Centrosymmetric dimers).[1]Often P2₁/n (Packing dominated by anions).[1]P1 or P-1 (Bulky anion packing).[1]
Deep Dive: The Structural Shift
The Free Base: The "Closed" Conformation

In the neutral state, 3-(1-Methyl-1H-imidazol-2-yl)phenol typically adopts a syn-planar conformation .[1] The phenolic proton forms a strong intramolecular hydrogen bond with the unprotonated imidazole nitrogen (N3).[1]

  • Crystallographic Signature: Short O(phenol)[1][2]···N(imidazole) distance (~2.6 Å).[1]

  • Implication: This "closed" form is lipophilic and resists dissolution but is stable in non-polar matrices.[1]

The Salt Forms: The "Open" Conformation

Upon protonation (e.g., by HCl), the imidazole nitrogen becomes cationic (N-H⁺).[1]

  • Repulsion: The intramolecular H-bond is broken.[1] The phenolic proton and the imidazolium proton repel, forcing the rings to twist.[1]

  • Dihedral Angle Change: The angle between the phenol and imidazole rings typically increases from <10° (planar) to 40–80° (twisted).[1]

  • Lattice Stabilization: The structure is now stabilized by an ionic network (e.g., Cl⁻ bridging multiple cations), significantly lowering the lattice energy barrier for hydration.[1]

Experimental Data & Validation Workflows

Salt Screening Workflow (DOT Visualization)

The following diagram outlines the logical flow for selecting and characterizing these salts, ensuring no false positives (e.g., solvates masquerading as salts).

SaltScreeningStartStart: 3-(1-Methyl-1H-imidazol-2-yl)phenolSolubilitySolubility Assessment(pKa ~ 7.0 for Imidazole)Start->SolubilityAcidSelCounter-ion SelectionSolubility->AcidSelHClHydrochloric Acid(Solubility Focus)AcidSel->HClPicricPicric Acid(Crystallinity Focus)AcidSel->PicricCrystCrystallization(Slow Evap: EtOH/MeCN)HCl->CrystPicric->CrystXRDX-Ray Diffraction (SC-XRD)Cryst->XRDCheck1Check: Proton Transfer?XRD->Check1ResultASalt Confirmed(C-N-C Angle > 108°)Check1->ResultAYes (N-H found)ResultBCo-Crystal / Solvate(Neutral Imidazole)Check1->ResultBNo (N lone pair)

Figure 1: Decision tree for salt selection and crystallographic validation. Note the critical checkpoint for Proton Transfer verification.

Key Crystallographic Parameters (Reference Data)

When analyzing your XRD data, compare your refined parameters against these standard ranges for Imidazole-Phenol systems.

ParameterFree Base (Expected) Salt Form (Expected) Mechanistic Cause
C-N-C Angle (Imidazole) 104° - 106°108° - 110° Valence Shell Electron Pair Repulsion (VSEPR) expansion upon protonation.[1]
C-O Bond Length 1.35 Å - 1.37 Å1.36 Å - 1.38 ÅMinimal change unless phenol is deprotonated (phenolate).[1]
Ring Dihedral Angle 0° - 15° (Planar)30° - 90° (Twisted) Steric hindrance between H(phenol) and H(imidazolium).[1]
Packing Motif

-

Stacking
Charge-assisted H-bondsIonic interactions dominate over weak dispersion forces.[1]

Detailed Experimental Protocols

To replicate the data discussed above, follow these self-validating protocols.

Synthesis of the Hydrochloride Salt

Objective: To generate the high-solubility form for bioavailability studies.

  • Dissolution: Dissolve 1.0 mmol of 3-(1-Methyl-1H-imidazol-2-yl)phenol in a minimum volume of hot Ethanol (Abs.).

  • Acidification: Add 1.1 equivalents of concentrated HCl (37%) dropwise.

    • Observation: The solution color may lighten (disruption of conjugation).[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, add Diethyl Ether until slight turbidity appears, then refrigerate (4°C).

  • Validation: Filter the white precipitate.

    • Quick Check: Test water solubility.[1][3] If it dissolves instantly >10mg/mL, salt formation is likely successful.[1]

Single Crystal Growth (Picrate Method)

Objective: To generate "Reference Quality" crystals for solving the absolute structure and confirming tautomeric states.

  • Stoichiometry: Mix 1.0 mmol of the Free Base with 1.0 mmol of Picric Acid in Methanol (10 mL).

  • Reflux: Heat to reflux for 30 minutes to ensure complete proton transfer.

  • Evaporation: Filter the hot solution into a clean vial. Cover with Parafilm and poke three small holes .[1]

  • Harvest: Allow to stand for 3-5 days. Look for yellow block crystals.[1]

  • XRD Mounting: Select a crystal with sharp edges.[1] Picrates diffract strongly, allowing for precise determination of the acidic hydrogen position.[1]

Structural Logic: The Proton Transfer Pathway[1]

Understanding where the proton goes is vital for patent claims and stability profiling.[1]

ProtonPathPhenolPhenol -OH(Donor)ImidNImidazole -N:(Acceptor)Phenol->ImidNNative InteractionState2Salt Form(Intermolecular Network)ImidN->State2Expands Ring AngleAcidExternal Acid(HCl/Picric)Acid->ImidNProtonation (Preferred)State1Free Base(Intramolecular H-Bond)State1->PhenolState2->PhenolTwists awayfrom Imidazole

Figure 2: Mechanism of structural rearrangement upon salt formation.[1] The external acid overrides the native intramolecular hydrogen bond.[1]

References

  • IUCrData. (2017).[1][4] 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol.[1][4][5] International Union of Crystallography.[1]

  • Royal Society of Chemistry. (2020).[1] Self-assembled supramolecular structures of O,N,N′ tridentate imidazole–phenol Schiff base compounds. RSC Advances.

  • Haslinger, S., et al. (2015).[1][6] Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E. [1][6]

  • Amudha, P., et al. (2025).[1][7] 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. PubMed Central.[1]

  • European Patent Office. (2011).[1] Crystalline forms of phenol-imidazole derivatives. EP 693 475 B1.[1]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-(1-Methyl-1H-imidazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(1-Methyl-1H-imidazol-2-yl)phenol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established chemical safety principles and are designed to be a self-validating system when used in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines.

Hazard Profile and Initial Risk Assessment
  • Phenolic Compounds: Generally, phenols are toxic and corrosive.[1][2][3][4][5][6] They can be rapidly absorbed through the skin and may cause severe chemical burns.[1][2][4][5][6] Many are also considered environmental hazards, with toxicity to aquatic life.[1][3][5]

  • Imidazole Compounds: Imidazoles can vary in toxicity but are often skin and eye irritants.

Given this, 3-(1-Methyl-1H-imidazol-2-yl)phenol should be handled as a hazardous substance. The U.S. Environmental Protection Agency (EPA) mandates that any generator of waste must determine if it is hazardous.[7][8] This determination can be made through generator knowledge of the chemical's properties or through analytical testing.[7]

Table 1: Assumed Hazard Profile for 3-(1-Methyl-1H-imidazol-2-yl)phenol

Hazard ClassAnticipated GHS PictogramsKey Precautionary Actions
Acute Toxicity 💀Avoid all routes of exposure (inhalation, ingestion, skin/eye contact).[1][2][4][5][6][9]
Skin Corrosion/Irritation corrosiveWear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][2][5][6][9][10]
Environmental Hazard पर्यावरण के लिए खतरनाकPrevent release to the environment; do not dispose of down the drain.[1][6][11][12]
Waste Stream Identification and Segregation: The First Line of Defense

Proper segregation at the point of generation is the most critical step in safe chemical waste management.[10][13][14][15] Mixing incompatible waste streams can lead to dangerous reactions, and improper segregation can result in costly and complex disposal procedures.

2.1. Unused or Expired Pure Compound

  • Description: Solid, crystalline 3-(1-Methyl-1H-imidazol-2-yl)phenol in its original or a secondary container.

  • Procedure:

    • Keep the compound in its original, clearly labeled container if possible.

    • If transferring, use a new, compatible container and label it clearly with "HAZARDOUS WASTE," the full chemical name, and the approximate quantity.[15]

    • This waste stream is classified as Solid Organic Hazardous Waste .

2.2. Contaminated Labware and Debris

  • Description: Items such as gloves, weigh boats, pipette tips, and paper towels that are visibly contaminated with the solid compound.

  • Procedure:

    • Collect all contaminated solid debris in a designated, lined container, typically a plastic bucket or a sturdy bag within a box.[16]

    • Label the container "HAZARDOUS WASTE - Contaminated Debris" and list "3-(1-Methyl-1H-imidazol-2-yl)phenol" as the contaminant.[16]

    • This waste stream is classified as Solid Hazardous Waste .

2.3. Contaminated Glassware and Sharps

  • Description: Broken glass, syringes, or vials contaminated with the compound.

  • Procedure:

    • Place all contaminated sharps and broken glassware into a puncture-proof sharps container specifically designated for chemically contaminated sharps.

    • Label the container clearly.

    • Causality: Separating sharps prevents physical injury to waste handlers and ensures the integrity of other waste containers.

2.4. Solutions Containing 3-(1-Methyl-1H-imidazol-2-yl)phenol

  • Description: Aqueous or organic solutions generated during experimental workups.

  • Procedure:

    • NEVER mix aqueous and organic waste streams.

    • Segregate based on solvent type. Halogenated solvents (e.g., dichloromethane, chloroform) must be kept separate from non-halogenated solvents (e.g., acetone, methanol, toluene).[13][16][17]

    • Collect each waste stream in a separate, compatible, and properly vented chemical waste container (carboy).[17]

    • Label each container with "HAZARDOUS WASTE," list all chemical components with their approximate percentages, and indicate whether it is "Aqueous," "Non-Halogenated Organic," or "Halogenated Organic."[15]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps from the lab bench to the central accumulation area.

Step 1: Immediate Waste Collection

  • At your workspace (a designated Satellite Accumulation Area or SAA), use separate, clearly labeled containers for each waste stream identified in Section 2.[15][18]

  • Keep all waste containers securely closed except when actively adding waste.[15][17] A funnel left in the opening is not considered a closed container.[13]

Step 2: Decontamination of "Empty" Containers

  • The EPA considers a container "RCRA empty" when all possible material has been removed by normal means.

  • For containers that held 3-(1-Methyl-1H-imidazol-2-yl)phenol, which should be treated as an acutely hazardous waste, triple rinsing is required.[13]

    • Rinse the container three times with a suitable solvent capable of dissolving the compound.

    • The resulting rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container (e.g., non-halogenated organic solvent waste).[13]

    • After triple rinsing, deface the original label and dispose of the container in the appropriate solid waste bin (e.g., glass disposal box).

Step 3: Spill and Decontamination Procedures

  • In case of a spill, wear appropriate PPE.

  • For small spills of the solid compound, carefully sweep it up and place it in the "Contaminated Debris" waste container.[11]

  • Decontaminate the area using a suitable solvent. For phenolic compounds, a mixture of polyethylene glycol and methylated spirits has been shown to be effective, though water and soap are also used.[19] All cleaning materials must be disposed of as hazardous waste.

Step 4: Transfer to Central Accumulation Area

  • When a waste container is nearly full (e.g., 90%), ensure the cap is tightly sealed and the label is complete and accurate.[15]

  • Transport the waste in a secondary containment carrier to your institution's central hazardous waste accumulation area.

  • Follow your EHS office's procedures for logging the waste and scheduling a pickup by a licensed hazardous waste disposal company.[7]

Disposal Decision Workflow

The following diagram illustrates the critical decision points for properly segregating waste generated from work with 3-(1-Methyl-1H-imidazol-2-yl)phenol.

G cluster_0 Disposal Decision Workflow start Waste Generated Containing 3-(1-Methyl-1H-imidazol-2-yl)phenol is_liquid Liquid or Solid? start->is_liquid is_sharp Sharp or Debris? is_liquid->is_sharp Solid solvent_type Aqueous or Organic? is_liquid->solvent_type Liquid solid_waste Solid Organic Hazardous Waste (Pure Compound) is_sharp->solid_waste Pure Compound debris_waste Contaminated Debris (Gloves, Paper) is_sharp->debris_waste Non-Sharp Debris sharps_waste Chemically Contaminated Sharps Container is_sharp->sharps_waste Sharp is_halogenated Solvent Halogenated? solvent_type->is_halogenated Organic aqueous_waste Aqueous Hazardous Waste Carboy solvent_type->aqueous_waste Aqueous nonhal_waste Non-Halogenated Organic Waste Carboy is_halogenated->nonhal_waste No hal_waste Halogenated Organic Waste Carboy is_halogenated->hal_waste Yes

Caption: Decision tree for segregating waste streams.

Regulatory Context and Final Authority

All chemical waste disposal is regulated under the Resource Conservation and Recovery Act (RCRA) and enforced by the EPA. Your institution's EHS department is your primary and final authority on all disposal procedures. This guide is intended to supplement, not replace, their specific protocols. Always consult with your EHS officer if you are unsure about any aspect of chemical waste disposal.

References

  • Chemical Waste Procedures. (n.d.). Division of Research Safety - University of Illinois. Retrieved from [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024, April 22). ACTenviro. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Brown, V. K., Box, V. L., & Simpson, B. J. (1975). Decontamination procedures for skin exposed to phenolic substances. British Journal of Industrial Medicine, 32(4), 312–314. Retrieved from [Link]

  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025, March 25). Boom Waste. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies. Retrieved from [Link]

  • Safety Data Sheet: Phenol. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Phenol Solution. (n.d.). Carolina Biological Supply Company. Retrieved from [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Phenol Solution. (2014, October 1). INEOS Group. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.